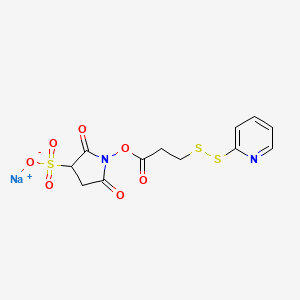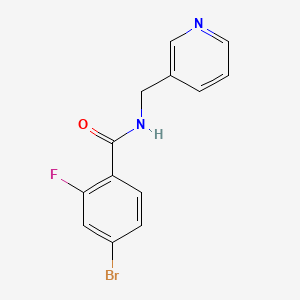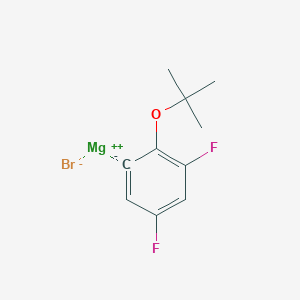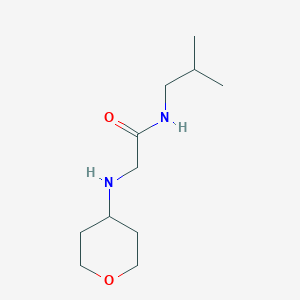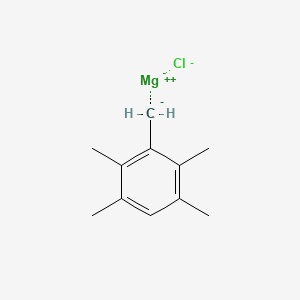
2,3,5,6-Tetramethylbenzylmagnesium chloride, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetramethylbenzylmagnesium chloride, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent used in organic synthesis. Grignard reagents are organomagnesium compounds typically represented by the formula R-Mg-X, where R is an organic group and X is a halogen. These reagents are crucial in forming carbon-carbon bonds, making them valuable in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetramethylbenzylmagnesium chloride is synthesized by reacting 2,3,5,6-tetramethylbenzyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2,3,5,6-Tetramethylbenzyl chloride+Mg→2,3,5,6-Tetramethylbenzylmagnesium chloride
Industrial Production Methods
In industrial settings, the production of 2,3,5,6-tetramethylbenzylmagnesium chloride involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the final product. The compound is then diluted to a 0.25 M concentration in THF for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetramethylbenzylmagnesium chloride primarily undergoes nucleophilic addition reactions, where the carbon-magnesium bond acts as a nucleophile. It can also participate in substitution reactions and coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Used in the formation of biaryl compounds through reactions with aryl halides.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from the reaction with alkyl halides.
Biaryl Compounds: Formed from coupling reactions with aryl halides.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetramethylbenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-tetramethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes. The molecular targets are typically carbonyl compounds, and the pathways involve the formation of tetrahedral intermediates that eventually lead to the desired products.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbenzylmagnesium chloride
- 3-Methylbenzylmagnesium chloride
- 4-Methoxybenzylmagnesium chloride
- Phenylmagnesium bromide
Uniqueness
2,3,5,6-Tetramethylbenzylmagnesium chloride is unique due to the presence of four methyl groups on the benzyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature can provide steric hindrance, affecting the compound’s behavior compared to other Grignard reagents.
Propiedades
Fórmula molecular |
C11H15ClMg |
|---|---|
Peso molecular |
206.99 g/mol |
Nombre IUPAC |
magnesium;3-methanidyl-1,2,4,5-tetramethylbenzene;chloride |
InChI |
InChI=1S/C11H15.ClH.Mg/c1-7-6-8(2)10(4)11(5)9(7)3;;/h6H,5H2,1-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
DKDVWNZBXQDSIT-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C(=C1C)[CH2-])C)C.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
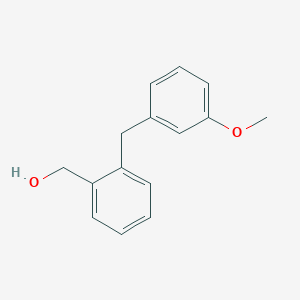

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)

